![molecular formula C9H17ClN2O B2688984 2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one CAS No. 1009690-88-3](/img/structure/B2688984.png)
2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one
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Overview
Description
“2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one” is a chemical compound with the CAS Number: 1009690-88-3 . It has a molecular weight of 204.7 . The IUPAC name for this compound is 1-(2-chloropropanoyl)-4-ethylpiperazine . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one” is 1S/C9H17ClN2O/c1-3-11-4-6-12(7-5-11)9(13)8(2)10/h8H,3-7H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Nonequilibrium Sorption and Degradation Studies
- A study focused on the sorption and degradation of various 2-Chloro-s-Triazine herbicides in soil-water systems. While not directly on 2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one, it provides insights into related compounds' interactions with environmental systems (Gamerdinger, Lemley, & Wagenet, 1991).
Impact on Chromatin Activity
- Research explored the impact of atrazine (a compound structurally related to 2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one) on chromatin activity in corn and soybean. This could provide a basis for understanding the effects of similar compounds on plant biology (Penner & Early, 1972).
Crystal Structure Analysis
- Studies on the crystal structure of similar compounds, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, offer insights into the molecular conformation which could be relevant to understanding the properties of 2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one (Ozbey, Kuş, & Göker, 2001).
Spectroscopic Characterization
- Research on the spectroscopic characterization of cathinone derivatives, including their crystal structures, can provide a framework for understanding the physical and chemical properties of related compounds (Kuś et al., 2016).
Enzyme Inhibition Studies
- Investigations into the design and synthesis of novel derivatives that inhibit human 5-lipoxygenase, like ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate, can offer insights into the potential biomedical applications of 2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one (Landwehr et al., 2006).
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that it may be harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-chloro-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O/c1-3-11-4-6-12(7-5-11)9(13)8(2)10/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUXMOSNLGNOMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one |
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